molecular formula C8H10ClN3O B2972693 (1-Methylbenzotriazol-4-yl)methanol;hydrochloride CAS No. 2287341-67-5

(1-Methylbenzotriazol-4-yl)methanol;hydrochloride

Cat. No.: B2972693
CAS No.: 2287341-67-5
M. Wt: 199.64
InChI Key: RSYMOLUYMJBGBT-UHFFFAOYSA-N
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Description

Benzotriazole derivatives, such as “(1-benzyl-1H-1,2,3-triazol-4-yl)methanol”, have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors .


Synthesis Analysis

A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .


Molecular Structure Analysis

The efficiency of the corrosion inhibition depends on the molecular structure of the inhibitor. Organic compounds which can donate electrons to the unoccupied orbital of a metal surface to form coordinate covalent bonds and can also accept free electrons from the metal surface by using their anti-bonding orbital to form back-donating bonds, constitute excellent corrosion inhibitors .


Chemical Reactions Analysis

The corrosion inhibitory effect of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol for mild steel in 1 M HCl was studied using electrochemical impedance spectroscopy (EIS), Tafel polarization curves and weight loss measurements .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are largely determined by their molecular structure. They are known to form coordinate covalent bonds and back-donating bonds, which contribute to their corrosion inhibition properties .

Scientific Research Applications

Catalysis and Chemical Synthesis

Methanol and its derivatives, including benzotriazole derivatives, have been widely utilized in catalysis and chemical synthesis. For instance, methanol serves as a hydrogen source and C1 synthon in selective N-methylation of amines using RuCl3.xH2O as a ligand-free catalyst, highlighting its synthetic value in chemical reactions (Naina Sarki et al., 2021). Additionally, methanol's role in the oxidative debenzylation of esters and as a reagent in the synthesis of various compounds, such as methyl paraben, emphasizes its versatility in organic synthesis (S. Yoo et al., 1990; Liu Yu-tin, 2014).

Analytical Chemistry Applications

In analytical chemistry, methanol and related compounds find applications in the development of fluorosensing techniques for alcohols and the determination of various substances through high-performance liquid chromatography (HPLC). For example, fluorosensing techniques utilizing methanol derivatives have been developed for the reversible quantification of lower alcohols in nonhydroxylic media, demonstrating the utility of methanol derivatives in sensitive analytical applications (G. Orellana et al., 1995).

Properties

IUPAC Name

(1-methylbenzotriazol-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-11-7-4-2-3-6(5-12)8(7)9-10-11;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYMOLUYMJBGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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